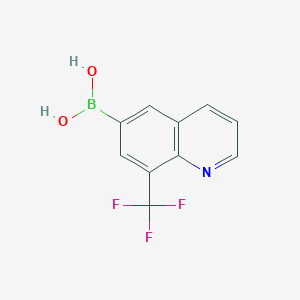

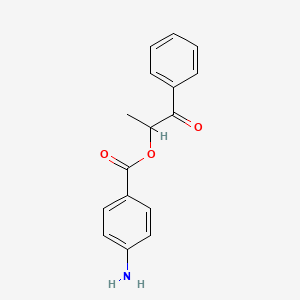

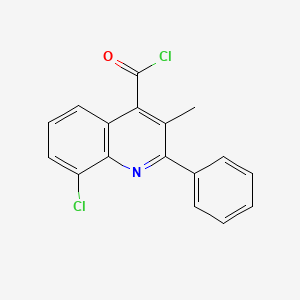

![molecular formula C7H6ClN3O B1454344 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine CAS No. 1023758-00-0](/img/structure/B1454344.png)

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Overview

Description

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a chemical compound with the empirical formula C7H6ClN3O and a molecular weight of 183.60 . It belongs to the class of halogenated heterocycles .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves a multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 . This yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis

The molecular structure of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is represented by the SMILES stringCc1nc(Cl)c2c(C)noc2n1 . Physical And Chemical Properties Analysis

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a solid compound . Its InChI key isCUFAYYSEUAURDV-UHFFFAOYSA-N .

Scientific Research Applications

Protein Kinase Inhibition for Cancer Treatment

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: derivatives have shown promise as protein kinase inhibitors, which are pivotal in cancer treatment . These compounds can selectively inhibit protein kinases, enzymes that regulate cell growth, differentiation, migration, and metabolism. By targeting these enzymes, the derivatives can effectively halt the proliferation of cancer cells.

Molecular Targeted Therapies

These derivatives are also utilized in molecular targeted therapies . They work by inhibiting specific receptors and signaling pathways that stimulate tumor cell growth, offering a more selective approach compared to conventional chemotherapy, which often affects both healthy and cancerous cells.

Anticancer Activity and Structure-Activity Relationships

The structure-activity relationship (SAR) of these compounds is crucial in understanding their anticancer activity . By analyzing the SAR, researchers can identify the most effective derivatives and modify them to increase their selectivity and potency as anticancer agents.

Synthesis of Functionally Vital Pyrimidines

The synthesis process of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is significant in creating functionally vital pyrimidines . These synthesized compounds play a crucial role in developing new drugs with anti-inflammatory activities.

Bioisosteres with Purines

Fused pyrimidine derivatives, including 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine , are considered bioisosteres with purines . This similarity allows them to mimic the biological effects of purines, which are fundamental components of DNA and RNA, thus providing a basis for designing novel drugs.

Anticancer Potential via Different Action Mechanisms

These derivatives exert their anticancer potential through various action mechanisms . One such mechanism includes the inhibition of Bcr-Abl tyrosine kinases, which are implicated in chronic myelogenous leukemia.

Safety and Hazards

Future Directions

The future directions for the study of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and related compounds could involve further exploration of their potential as antimalarial agents . Additionally, the synthetic significance and biological characteristics of this class of compounds could be further investigated .

properties

IUPAC Name |

4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFAYYSEUAURDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)